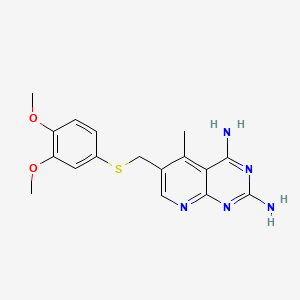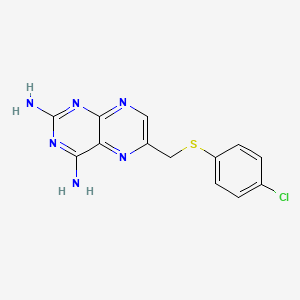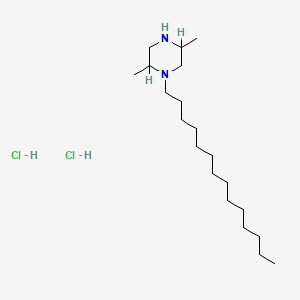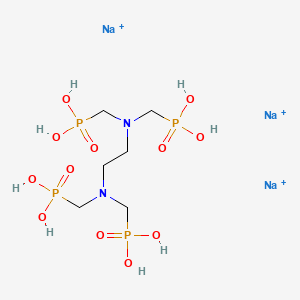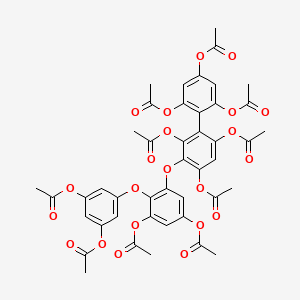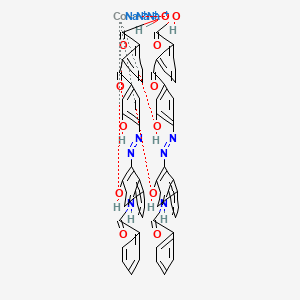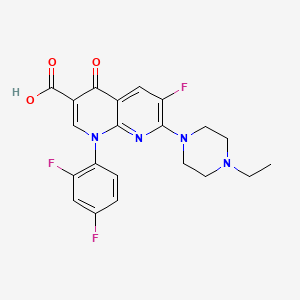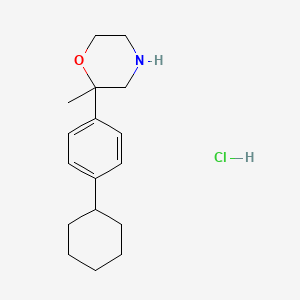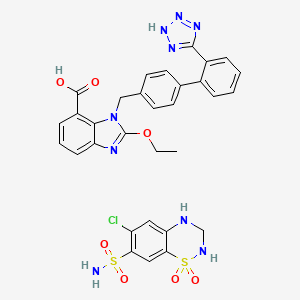
Candesartan/Hydrochlorothiazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Candesartan and Hydrochlorothiazide is a combination medication used primarily to treat high blood pressure (hypertension). Candesartan is an angiotensin II receptor blocker, while Hydrochlorothiazide is a thiazide diuretic. Together, they work to lower blood pressure by relaxing blood vessels and reducing the volume of blood through diuresis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Candesartan involves the synthesis of its prodrug form, Candesartan cilexetil. This process includes multiple steps such as esterification and cyclization reactions. Hydrochlorothiazide is synthesized through a series of reactions starting from 3-chloroaniline, involving sulfonation, cyclization, and chlorination .
Industrial Production Methods
In industrial settings, the production of Candesartan cilexetil and Hydrochlorothiazide involves high-throughput processes with stringent quality control measures. The combination tablet is formulated by mixing the active ingredients with excipients, followed by compression into tablets .
Analyse Chemischer Reaktionen
Types of Reactions
Candesartan and Hydrochlorothiazide undergo various chemical reactions, including:
Oxidation: Hydrochlorothiazide can undergo oxidation under certain conditions.
Hydrolysis: Candesartan cilexetil is hydrolyzed to its active form, Candesartan, in the gastrointestinal tract.
Photolysis: Both compounds can degrade under exposure to light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Acidic or basic conditions.
Photolysis: Exposure to UV light.
Major Products Formed
Candesartan: The active form after hydrolysis of Candesartan cilexetil.
Degradation Products: Various degradation products can form under stress conditions.
Wissenschaftliche Forschungsanwendungen
Candesartan and Hydrochlorothiazide have been extensively studied for their applications in:
Medicine: Used to manage hypertension and reduce the risk of cardiovascular events.
Pharmaceutical Research: Studied for their pharmacokinetics and pharmacodynamics.
Analytical Chemistry: Methods like high-performance liquid chromatography are used for their simultaneous determination in formulations
Wirkmechanismus
Candesartan
Candesartan blocks the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Another angiotensin II receptor blocker.
Chlorthalidone: Another thiazide-like diuretic.
Uniqueness
Candesartan and Hydrochlorothiazide combination is unique due to its dual mechanism of action, providing both vasodilation and diuresis. This combination is particularly effective in managing hypertension compared to monotherapy with either agent alone .
Eigenschaften
CAS-Nummer |
336787-11-2 |
|---|---|
Molekularformel |
C31H28ClN9O7S2 |
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H20N6O3.C7H8ClN3O4S2/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29);1-2,10-11H,3H2,(H2,9,12,13) |
InChI-Schlüssel |
CWFIALYLRRPPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



